molecular formula C9H9NS B8376457 2-(Methylamino)benzo[b]thiophene

2-(Methylamino)benzo[b]thiophene

Cat. No.: B8376457
M. Wt: 163.24 g/mol
InChI Key: VOTRSJZDUJWNGN-UHFFFAOYSA-N
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Description

[The specific molecular formula, molecular weight, and other identifiers for 2-(Methylamino)benzo[b]thiophene would be listed here.] Applications and Research Value: This compound is a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a benzo[b]thiophene core with a methylamino functional group, makes it a versatile intermediate for developing new pharmacologically active molecules. Researchers utilize it in the synthesis of compounds for screening against various biological targets. Research-Use Only Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling and disposal of this material in accordance with all applicable local, national, and international regulations.

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

N-methyl-1-benzothiophen-2-amine

InChI

InChI=1S/C9H9NS/c1-10-9-6-7-4-2-3-5-8(7)11-9/h2-6,10H,1H3

InChI Key

VOTRSJZDUJWNGN-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=CC=CC=C2S1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Effects

  • Methoxy vs. Methylamino: Methoxy groups at position 4 (e.g., 4g) establish nonpolar interactions with Val181 in tubulin, critical for activity .
  • Halogenated Derivatives : 4,7-Dihalobenzo[b]thiophenes, synthesized via silica gel-assisted methods, show enhanced reactivity for further functionalization but lack direct biological data in the evidence . Chlorine or bromine at position 3 improves analgesic and anti-inflammatory activity in thiophene-based compounds, suggesting halogenation as a strategy for diversifying applications .

Metabolic Stability

Microbial metabolism studies reveal that substituent position affects degradation pathways. 2-Methyl and 5-methylbenzo[b]thiophene derivatives are metabolized into sulfoxides and sulfones, while 3-methyl derivatives inhibit bacterial growth entirely . The methylamino group at position 2 may offer metabolic stability compared to methyl groups at other positions, though enzymatic studies specific to 2-(Methylamino)benzo[b]thiophene are needed.

Tabulated Comparison of Key Derivatives

Compound Substituent(s) Biological Activity (IC50, nM) Key Interactions/Targets Reference
2-(Methylamino)-benzo[b]thiophene 2-NHCH3 Not explicitly reported Potential H-bonding with tubulin
4g 3-CH3, 4-OCH3 16–23 (HeLa, L1210, etc.) Val181 interaction in tubulin
3a 3-NH2 ~1000–5000 Reduced binding affinity
3-Chloro-benzo[b]thiophene 3-Cl Improved anticancer/antiviral Electron-withdrawing effects
LSL33 2-Imidazole linkage Neuroprotective (AD/PD models) Glial cell modulation

Q & A

Q. What are the common synthetic routes for 2-(Methylamino)benzo[b]thiophene derivatives?

The synthesis of 2-substituted benzo[b]thiophenes often employs palladium-catalyzed cross-coupling reactions. For example, a Pd(II)-catalyzed Sonogashira-type coupling between 2-iodothiophenol and phenylacetylene yields 2-substituted derivatives in moderate to good yields (up to 87%). This method uses accessible starting materials and avoids harsh conditions, making it suitable for constructing fluorescent compounds (e.g., 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide) or cannabinoid receptor ligands . Alternative routes include cyclization of thiophenol derivatives with acylating agents, as seen in the synthesis of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives .

Q. What spectroscopic techniques are used to confirm the structure of this compound derivatives?

Key characterization methods include:

  • 1H/13C NMR : To assign proton and carbon environments, particularly distinguishing substituent positions (e.g., methylamino groups or acyl moieties) .
  • IR Spectroscopy : Identifies functional groups like C=O (1650–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and C≡N (2200–2260 cm⁻¹) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity .

Q. How is regioselectivity controlled during substitutions on the benzo[b]thiophene core?

Regioselectivity is influenced by directing groups and reaction conditions. For example, electron-donating groups (e.g., methylamino) at position 2 direct electrophilic substitutions to adjacent positions. Pd-catalyzed couplings leverage steric and electronic effects of substituents to achieve selective functionalization .

Q. What biological assays are typically used to evaluate this compound derivatives?

Initial screening often includes:

  • Antibacterial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Anticancer Potential : Cell viability assays (e.g., MTT) on cancer cell lines .
  • Fluorescence-Based Screening : For materials science applications, quantum yield measurements assess photophysical properties .

Advanced Research Questions

Q. How can catalytic systems be optimized for synthesizing sulfur-containing heterocycles like benzo[b]thiophenes?

Challenges include sulfur-induced catalyst poisoning. Strategies involve:

  • Ligand Design : Bulky ligands (e.g., phosphines) stabilize palladium catalysts and mitigate sulfur interference .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Alternative Catalysts : Copper or nickel-based systems may offer cost-effective, sulfur-tolerant alternatives .

Q. What methodologies enable the design of 2-substituted benzo[b]thiophenes with high fluorescence quantum yields?

Key approaches include:

  • Electron-Donating Substituents : Methoxy or tert-butyl groups enhance π-conjugation, as seen in 2-(4-methoxyphenyl) derivatives (quantum yield up to 1) .
  • Rigidification : Incorporating fused rings (e.g., benzo[b]thieno[3,2-b]thiophene) reduces non-radiative decay .
  • Computational Modeling : DFT calculations predict emission spectra and guide substituent selection .

Q. How are structure-activity relationships (SARs) analyzed to enhance bioactivity in these derivatives?

SAR studies involve:

  • Systematic Substituent Variation : Modifying acyl groups (e.g., succinic vs. maleic anhydride) alters antibacterial potency .
  • Pharmacophore Mapping : Identifying critical moieties (e.g., the methylamino group) for receptor binding .
  • In Silico Screening : Molecular docking predicts interactions with targets like mycobacterial enzymes .

Q. What advanced analytical methods resolve contradictions in reaction mechanisms or data interpretation?

  • Kinetic Isotope Effects (KIE) : Differentiate radical vs. polar mechanisms in cyclization reactions .
  • X-ray Crystallography : Confirms regiochemistry of crystalline derivatives .
  • In Situ Spectroscopy : Monitors intermediate formation during Pd-catalyzed couplings .

Q. How do electronic properties of substituents influence material science applications?

  • Electron-Withdrawing Groups : Halogens (e.g., bromine) lower HOMO/LUMO levels, enhancing charge transport in organic semiconductors .
  • Conformational Analysis : Methoxy groups in 2-(4-methoxyphenyl)benzo[b]thiophene derivatives improve isotropic charge mobility in thin-film transistors .

Q. What strategies address scalability challenges in benzo[b]thiophene synthesis?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions .
  • Green Solvents : Ethanol/water mixtures reduce environmental impact without compromising yield .
  • Catalyst Recycling : Immobilized palladium nanoparticles enhance reusability .

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